molecular formula C12H16O3 B12720806 2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- CAS No. 85979-43-7

2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)-

Katalognummer: B12720806
CAS-Nummer: 85979-43-7
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: ZNRGBDFDRJYSSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- is an organic compound that belongs to the class of phenylpropanones This compound is characterized by the presence of a propanone group attached to a phenyl ring substituted with hydroxyl and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dihydroxy-3,4,6-trimethylbenzaldehyde with acetone in the presence of a base catalyst. The reaction is carried out at a temperature range of 50-70°C, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenylpropanones.

Wissenschaftliche Forschungsanwendungen

2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways. The compound may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Similar structure but with a methoxy group instead of a hydroxyl group.

    3,4-Methylenedioxyphenylpropan-2-one: Contains a methylenedioxy group, leading to different chemical properties.

    Dihydroxyacetone: A simpler compound with two hydroxyl groups and a carbonyl group.

Uniqueness

2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The presence of multiple hydroxyl and methyl groups allows for diverse chemical modifications and applications.

Eigenschaften

CAS-Nummer

85979-43-7

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

1-(2,5-dihydroxy-3,4,6-trimethylphenyl)propan-2-one

InChI

InChI=1S/C12H16O3/c1-6(13)5-10-9(4)11(14)7(2)8(3)12(10)15/h14-15H,5H2,1-4H3

InChI-Schlüssel

ZNRGBDFDRJYSSK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1O)C)CC(=O)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.